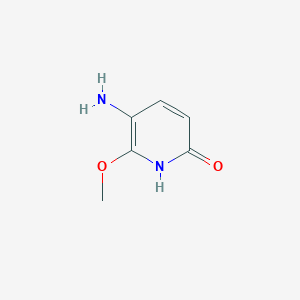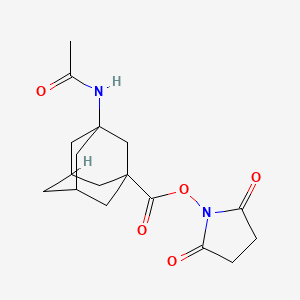
2,4',5-Trichlorobiphenyl-2',3',5',6'-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4’,5-Trichlorbiphenyl-2’,3’,5’,6’-d4 ist eine stabil isotopenmarkierte Verbindung, die in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt wird. Es ist ein Derivat von polychlorierten Biphenylen (PCB), synthetischen organischen Chemikalien mit mehreren Chloratomen, die an Biphenyl gebunden sind, einem Molekül aus zwei Benzolringen. Die Verbindung ist speziell mit Deuterium (D), einem stabilen Wasserstoffisotop, an bestimmten Positionen markiert, wodurch sie für Tracer- und Analytikstudien nützlich ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4’,5-Trichlorbiphenyl-2’,3’,5’,6’-d4 beinhaltet typischerweise die Chlorierung von Biphenylverbindungen, gefolgt von der Einführung von Deuteriumatomen. Die Reaktionsbedingungen umfassen oft die Verwendung von Chlorierungsmitteln wie Chlorgas oder Sulfurylchlorid in Gegenwart von Katalysatoren wie Eisen oder Aluminiumchlorid. Die Deuteriummarkierung erfolgt durch Austausch von Wasserstoffatomen mit Deuterium unter Verwendung deuterierter Lösungsmittel oder Reagenzien unter kontrollierten Bedingungen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Ausgangsmaterialien und strengen Reaktionskontrollen, um die gewünschte Isotopenmarkierung und chemische Reinheit zu gewährleisten. Das Endprodukt wird typischerweise mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die erforderlichen Spezifikationen zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
2,4’,5-Trichlorbiphenyl-2’,3’,5’,6’-d4 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu hydroxylierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Entfernung von Chloratomen führen, wodurch weniger chlorierte Biphenyle entstehen.
Substitution: Chloratome können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung werden verwendet.
Substitution: Nukleophile wie Hydroxidionen oder Amine werden unter basischen Bedingungen eingesetzt
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte Biphenyle, dechlorierte Biphenyle und verschiedene substituierte Biphenylderivate .
Wissenschaftliche Forschungsanwendungen
2,4’,5-Trichlorbiphenyl-2’,3’,5’,6’-d4 wird aufgrund seiner stabilen Isotopenmarkierung in der wissenschaftlichen Forschung häufig eingesetzt. Zu den wichtigsten Anwendungen gehören:
Umweltstudien: Wird als Tracer verwendet, um das Umweltverhalten und den Transport von PCB zu untersuchen.
Analytische Chemie: Einsatz in der Massenspektrometrie und Kernspinresonanz (NMR)-Spektroskopie für die quantitative Analyse.
Toxikologie: Hilft beim Verständnis des Metabolismus und der Toxikokinetik von PCB in biologischen Systemen.
Industrielle Anwendungen: Einsatz bei der Entwicklung von Standards und Kalibriermaterialien für analytische Instrumente
Wirkmechanismus
Der Wirkmechanismus von 2,4’,5-Trichlorbiphenyl-2’,3’,5’,6’-d4 beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen kann es an Arylhydrocarbonrezeptoren (AhR) binden, was zur Aktivierung der Genexpression im Zusammenhang mit dem Xenobiotika-Stoffwechsel führt. Die Verbindung kann auch durch enzymatische Reaktionen einer Biotransformation unterliegen, was zur Bildung hydroxylierter Metaboliten führt, die toxische Wirkungen haben können .
Analyse Chemischer Reaktionen
Types of Reactions
2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and various substituted biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Environmental Studies: Used as a tracer to study the environmental fate and transport of PCBs.
Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantitative analysis.
Toxicology: Helps in understanding the metabolism and toxicokinetics of PCBs in biological systems.
Industrial Applications: Used in the development of standards and calibration materials for analytical instruments
Wirkmechanismus
The mechanism of action of 2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to aryl hydrocarbon receptors (AhR), leading to the activation of gene expression related to xenobiotic metabolism. The compound can also undergo biotransformation through enzymatic reactions, resulting in the formation of hydroxylated metabolites that may exert toxic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,4,4’-Trichlorbiphenyl-2’,3’,5’,6’-d4
- 2,4,6-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5
- 3,4,4’-Trichlorbiphenyl-2’,3’,5’,6’-d4
- 3,4,5-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5
Einzigartigkeit
2,4’,5-Trichlorbiphenyl-2’,3’,5’,6’-d4 ist aufgrund seiner spezifischen Deuteriummarkierung einzigartig, die präzise Tracer- und Analytikstudien ermöglicht. Seine chemische Struktur und Isotopenzusammensetzung machen es besonders wertvoll in der Umwelt- und Toxikologieforschung, wo das Verständnis des Verhaltens und der Auswirkungen von PCB entscheidend ist .
Eigenschaften
Molekularformel |
C12H7Cl3 |
|---|---|
Molekulargewicht |
261.6 g/mol |
IUPAC-Name |
1-chloro-2,3,5,6-tetradeuterio-4-(2,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1D,2D,3D,4D |
InChI-Schlüssel |
VAHKBZSAUKPEOV-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C=CC(=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


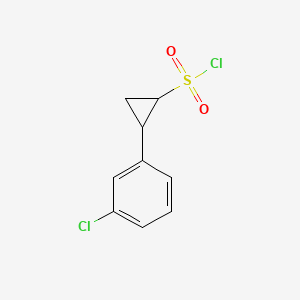
![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)

![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)
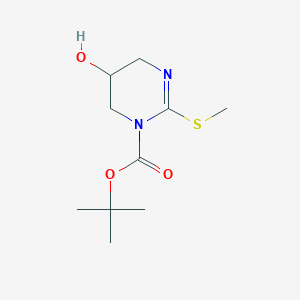
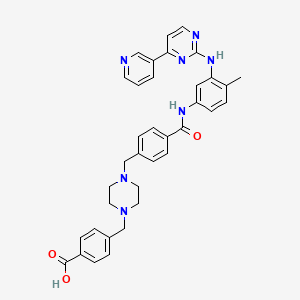


![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
